molecular formula C7H14N4 B14141839 N-methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine CAS No. 915920-10-4

N-methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine

Katalognummer: B14141839
CAS-Nummer: 915920-10-4
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: UFQHINLXKSGFEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom and a propyl group attached to the triazole ring. It is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 4-propyl-4H-1,2,4-triazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-propyl-4H-1,2,4-triazole, formaldehyde, methylamine.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed in the presence of a catalyst, and the reaction mixture is stirred for several hours. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Corresponding oxides of the triazole ring.

    Reduction Products: Reduced forms of the triazole compound.

    Substitution Products: Various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of N-methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • 1-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Uniqueness

N-methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and propyl groups on the triazole ring can influence its reactivity and interaction with molecular targets, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

915920-10-4

Molekularformel

C7H14N4

Molekulargewicht

154.21 g/mol

IUPAC-Name

N-methyl-1-(4-propyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C7H14N4/c1-3-4-11-6-9-10-7(11)5-8-2/h6,8H,3-5H2,1-2H3

InChI-Schlüssel

UFQHINLXKSGFEH-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=NN=C1CNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.